molecular formula C17H20N2O5S B11021674 3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid

3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid

Cat. No.: B11021674
M. Wt: 364.4 g/mol
InChI Key: VPBNFGCUQDTGGA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid, often referred to as DMTAP , is a synthetic organic compound. Its chemical formula is C₁₉H₂₂N₂O₅S, and it features a thiazole ring, a phenyl ring, and an acetyl group. The compound’s unique structure contributes to its various properties and applications.

Preparation Methods

Synthetic Routes:

    Thiazole Synthesis: The thiazole ring is typically synthesized using a or a . These methods involve cyclization of a thioamide with an α-haloketone or α-haloaldehyde, followed by oxidation to form the thiazole ring.

    Phenyl Group Introduction: The phenyl ring can be introduced via using 3,4-dimethoxybenzoyl chloride.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride.

    Final Assembly: The three components are combined to form DMTAP.

Industrial Production: Industrial production of DMTAP involves large-scale synthesis using optimized conditions. Precise details may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

DMTAP undergoes several reactions:

    Oxidation: DMTAP can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the thiazole ring or the carbonyl group may yield different derivatives.

    Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution reactions.

    Hydrolysis: Hydrolysis of the amide bond generates the corresponding amine.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride).

Major products depend on reaction conditions and substituents but may include carboxylic acids, amines, and substituted thiazoles.

Scientific Research Applications

DMTAP finds applications in various fields:

    Medicine: It exhibits anti-inflammatory properties and may be explored as a potential drug candidate.

    Chemical Biology: DMTAP derivatives serve as fluorescent probes for studying biological processes.

    Industry: Used in the synthesis of other compounds due to its versatile reactivity.

Mechanism of Action

The exact mechanism of DMTAP’s effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways related to inflammation and other biological processes.

Comparison with Similar Compounds

DMTAP’s uniqueness lies in its thiazole-phenyl-acetyl combination. Similar compounds include thiazole-based drugs and phenyl-substituted amides, but none precisely match DMTAP’s structure.

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Biological Activity

3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a dimethoxyphenyl group, which are known to influence its biological activity. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of approximately 342.38 g/mol. Its structure can be represented as follows:

\text{3 3 4 Dimethoxyphenyl 3 2 methyl 1 3 thiazol 4 yl acetyl amino}propanoicacid}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, thiazole-based compounds exhibited IC50 values lower than standard drugs like doxorubicin in Jurkat and A-431 cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AJurkat<10
Compound BA-431<5
3-(3,4-Dimethoxyphenyl)-...VariousTBDCurrent Study

Antimicrobial Activity

The compound's thiazole moiety is associated with antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, studies have demonstrated that certain thiazoles inhibit bacterial growth effectively against strains like E. coli and S. aureus .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli15 µg/mL
Compound DS. aureus20 µg/mL
3-(3,4-Dimethoxyphenyl)-...TBDTBDCurrent Study

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The presence of the thiazole ring enhances the interaction with inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(3,4-Dimethoxyphenyl)-... . The following structural features are significant:

  • Thiazole Ring : Essential for enhancing anticancer and antimicrobial activity.
  • Dimethoxy Phenyl Group : Contributes to cytotoxicity; modifications can lead to variations in potency.
  • Acetamido Group : Influences solubility and bioavailability.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study synthesized several analogs of thiazole-containing compounds and evaluated their anticancer activities against breast cancer cell lines. The most potent analog exhibited an IC50 value significantly lower than that of standard treatments .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of thiazole derivatives against resistant bacterial strains. The results indicated that modifications in the substituents on the thiazole ring could enhance antimicrobial efficacy .

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H20N2O5S/c1-10-18-12(9-25-10)7-16(20)19-13(8-17(21)22)11-4-5-14(23-2)15(6-11)24-3/h4-6,9,13H,7-8H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

VPBNFGCUQDTGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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